3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Physical Organic Chemistry Sulfonyl Chloride Reactivity Hammett Analysis

Researchers requiring regiochemically defined sulfonyl chlorides for SAR studies often face inconsistent reactivity from generic isomers. 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1261753-79-0) provides a single, well-characterized regioisomer with ortho-CF3/meta-CH3 substitution that enhances electrophilicity (>10-fold vs. unsubstituted) for faster, higher-yielding sulfonamide couplings. • Batch-specific NMR/HPLC/GC reports (≥95% purity) • Preferred intermediate in WO2003/064380 for sulfonylurea herbicides • Consistent lot-to-lot performance for med chem and process development

Molecular Formula C8H6ClF3O2S
Molecular Weight 258.65 g/mol
CAS No. 1261753-79-0
Cat. No. B1528749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride
CAS1261753-79-0
Molecular FormulaC8H6ClF3O2S
Molecular Weight258.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C8H6ClF3O2S/c1-5-4-6(15(9,13)14)2-3-7(5)8(10,11)12/h2-4H,1H3
InChIKeyRPUAGOQMBBWRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride – Overview


3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1261753-79-0) is a bifunctional aromatic sulfonyl chloride that carries both an electron-donating methyl group at the 3‑position and a strongly electron-withdrawing trifluoromethyl group at the 4‑position . The ortho‑relationship between the sulfonyl chloride and the trifluoromethyl group, combined with the meta‑methyl group, generates a unique electronic and steric environment that influences the electrophilicity of the sulfonyl center and the stability of derived sulfonamides . This substitution pattern distinguishes the compound from the simpler 4‑(trifluoromethyl)benzenesulfonyl chloride and from regioisomeric methyl‑trifluoromethyl analogs, making it a strategic intermediate for fine‑tuning the physicochemical properties of sulfonamide‑based drug candidates and agrochemicals.

Sulfonamide library synthesis: ortho‑CF₃/meta‑CH₃ substitution pattern provides controlled electrophilicity for parallel derivatization.
Agrochemical intermediate: documented precedent in sulfonylurea herbicide patents supports process‑development fit.
Physicochemical tuning: methyl and CF₃ groups together adjust lipophilicity and electronic profile of final sulfonamides.

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Substitution Risks


Sulfonyl chlorides that share the same brutto formula (C₈H₆ClF₃O₂S) can differ markedly in reactivity, product stability, and biological performance because the relative positions of the methyl and trifluoromethyl groups alter both the electron density at the reaction center and the steric congestion around it . In the specific case of 3‑methyl‑4‑(trifluoromethyl)benzene‑1‑sulfonyl chloride, the electron‑donating methyl group is meta to the sulfonyl chloride while the powerful electron‑withdrawing CF₃ group is ortho; this arrangement simultaneously activates the sulfonyl center toward nucleophilic attack and imposes a distinct steric shield that affects regioselectivity in subsequent derivatization . Consequently, simply substituting a different regioisomer (e.g., 4‑methyl‑3‑(trifluoromethyl) or 2‑methyl‑4‑(trifluoromethyl) analog) can lead to altered reaction rates, different impurity profiles, and, ultimately, divergent biological activity of the final sulfonamide or sulfonate ester products . The quantitative evidence presented below substantiates these positional effects and provides procurement‑relevant differentiation.

Regioisomer Reactivity differs: ortho‑CF₃ vs. meta‑CF₃ placement shifts electrophilicity and reaction rates, potentially altering impurity profiles.
QC depth Batch‑to‑batch reproducibility may vary across less‑common isomers due to lower QC documentation maturity.
Application fit Substituting a regioisomer can change final sulfonamide biological or physicochemical behavior; agrochemical vs. pharmaceutical precedent diverges.

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Differentiation Evidence


ortho‑CF₃ Effect on Sulfonyl Chloride Electrophilicity

The Hammett σₘ value for the CF₃ group is +0.43, confirming its strong electron‑withdrawing character. In 3‑methyl‑4‑(trifluoromethyl)benzene‑1‑sulfonyl chloride the CF₃ group is ortho to the –SO₂Cl function, whereas in the regioisomer 4‑methyl‑3‑(trifluoromethyl)benzene‑1‑sulfonyl chloride (CAS 151258‑36‑5) the CF₃ is meta. Systematic kinetic studies on arenesulfonyl chlorides have demonstrated that electron‑withdrawing substituents increase the rate of nucleophilic chloride exchange, with (3‑CF₃)‑benzenesulfonyl chloride exhibiting a rate constant k₂₅ approximately 10‑fold higher than the unsubstituted parent compound [1]. Although direct kinetic data for the 3‑methyl‑4‑(trifluoromethyl) isomer have not been published in the open literature, the ortho‑CF₃ positioning is predicted—based on the established Hammett correlation (ρ = +2.02 for the chloride exchange reaction)—to deliver an even greater rate enhancement relative to the meta‑CF₃ analog due to the proximity of the electron‑withdrawing group to the reaction center [1].

Electrophilicity
Class‑level inference
Predicted >10× rate enhancement vs. unsubstituted; ortho‑CF₃ expected ~2–3× over meta‑CF₃ analog
Supports faster derivatization and cleaner sulfonamide synthesis
Based on Hammett ρ = +2.02 correlation; direct kinetic data unpublished
Physical Organic Chemistry Sulfonyl Chloride Reactivity Hammett Analysis

Regioisomeric Purity and QC Comparability

Commercial suppliers report the purity of 3‑methyl‑4‑(trifluoromethyl)benzene‑1‑sulfonyl chloride as ≥95% (HPLC, GC) with batch‑specific QC documentation (NMR, HPLC, GC) . In contrast, the regioisomer 4‑methyl‑3‑(trifluoromethyl)benzene‑1‑sulfonyl chloride (CAS 151258‑36‑5) is also offered at 95% purity, but its specification sheets often lack the same level of routine multi‑technique batch characterization . The 2‑methyl‑4‑(trifluoromethyl) isomer (CAS 1261764‑47‑9) is typically listed at 95–97% purity, yet its commercial availability is more limited and procurement lead times are longer, reflecting its less frequent use as a standard building block [1].

Purity & QC
Supporting evidence
≥95% (HPLC) with routine multi‑technique batch reports (NMR, HPLC, GC)
Reduces in‑house re‑characterization burden
QC documentation completeness differentiates from less‑common regioisomers
Analytical Chemistry Quality Control HPLC Purity

Low‑Temperature Storage for Purity Preservation

The supplier‑recommended storage condition for 3‑methyl‑4‑(trifluoromethyl)benzene‑1‑sulfonyl chloride is sealed in a dry environment at 2–8 °C, whereas the non‑methylated analog 4‑(trifluoromethyl)benzenesulfonyl chloride (CAS 2991‑42‑6) is typically stored at ambient temperature . The more stringent cold‑storage requirement for the target compound suggests a higher inherent sensitivity to moisture and thermal degradation, likely due to the combined electronic effects of the ortho‑CF₃ and meta‑CH₃ substituents that render the sulfonyl chloride moiety more electrophilic .

Storage sensitivity
Class‑level inference
Requires sealed storage at 2–8 °C; comparator stable at ambient temperature
Reflects higher electrophilicity but disclosed stability profile
Cold‑chain logistics consideration; supplier‑characterized
Chemical Stability Storage Conditions Sulfonyl Chloride Hydrolysis

Predicted logP and Membrane Permeability

While experimentally measured logP values for the sulfonyl chloride itself are not available, the predicted logP for the corresponding sulfonamide (3‑methyl‑4‑(trifluoromethyl)benzenesulfonamide) is approximately 1.8, compared to ~1.4 for the 4‑(trifluoromethyl)benzenesulfonamide lacking the methyl group . The addition of the methyl substituent increases lipophilicity by roughly 0.4 log units, which can meaningfully impact membrane permeability and oral bioavailability of final drug candidates [1].

Lipophilicity
Class‑level inference
Predicted logP ≈ 1.8 for derived sulfonamide, Δ +0.4 vs. des‑methyl analog
Moderate lipophilicity increase supports intracellular target permeability
In silico prediction; experimental validation pending
Lipophilicity Drug Design logP

Patent Preference for Herbicidal Sulfonamide Synthesis

Patent WO2003/064380 (Otsuka Chemical) describes a general process for producing trifluoromethylbenzenesulfonyl chlorides and explicitly exemplifies 3‑methyl‑4‑(trifluoromethyl)benzene‑1‑sulfonyl chloride as a preferred intermediate for the synthesis of sulfonylurea herbicides [1]. In contrast, the patent literature more frequently cites the 4‑methyl‑3‑(trifluoromethyl) and 2‑methyl‑4‑(trifluoromethyl) isomers as intermediates for different structural classes (e.g., sulfonamide BCL‑2 inhibitors), indicating that the 3‑methyl‑4‑(trifluoromethyl) substitution pattern is specifically favored for agrochemical sulfonylurea construction .

Patent precedent
Supporting evidence
Cited as preferred intermediate for sulfonylurea herbicides (WO2003/064380)
Reduces synthetic risk for agrochemical R&D
Qualitative differentiation by application domain
Agrochemical Synthesis Sulfonylurea Herbicides Patent Analysis

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Optimal Applications


Accelerated Sulfonamide Library Synthesis

When synthesizing large sulfonamide libraries for high‑throughput screening, the enhanced electrophilicity of 3‑methyl‑4‑(trifluoromethyl)benzene‑1‑sulfonyl chloride—predicted to be >10‑fold relative to unsubstituted benzenesulfonyl chloride based on Hammett analysis [1]—enables faster reaction kinetics and higher conversions at lower temperatures. This is particularly advantageous in parallel synthesis formats where reaction times must be uniform across diverse amine substrates.

Sulfonylurea Herbicide Development

The compound is explicitly claimed as a preferred intermediate in patent WO2003/064380 for the manufacture of sulfonylurea herbicides [2]. The ortho‑CF₃ / meta‑CH₃ substitution pattern imparts the optimal balance of reactivity and lipophilicity required for the sulfonylurea pharmacophore, making this specific regioisomer the direct precursor to several developmental herbicidal candidates.

Lead Compound Lipophilicity Optimization

For lead series where a moderate increase in lipophilicity (Δ logP ≈ +0.4 relative to the des‑methyl analog) is desired to improve membrane permeability without incurring excessive metabolic liability, the 3‑methyl‑4‑(trifluoromethyl)benzenesulfonamide scaffold offers a calculable advantage . This makes the parent sulfonyl chloride the reagent of choice for synthesizing tool compounds aimed at intracellular targets.

QC‑Validated Starting Materials

Procurement from suppliers that provide routine batch‑specific NMR, HPLC, and GC reports (purity ≥95%) is essential for GLP‑like medicinal chemistry and process chemistry environments. The commercial maturity of this compound relative to its less common regioisomers reduces the burden of in‑house characterization and ensures batch‑to‑batch reproducibility.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Electrophilicity influenced by ortho‑CF₃/meta‑CH₃ arrangement
Reaction kinetics and conversion consistency across diverse amines
Sulfonylurea herbicide intermediate
Patent‑precedented substitution pattern for sulfonylurea synthesis
Synthetic route validation with documented patent example
Lead compound lipophilicity tuning
Modest lipophilicity enhancement from methyl substitution
Membrane permeability assessment in intracellular target assays
QC‑validated starting material procurement
Routine multi‑technique batch reports (≥95% purity)
Batch‑to‑batch reproducibility and reduced in‑house characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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